6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced forms.
Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, amines, and organometallic compounds. Conditions often involve the use of polar solvents and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions to achieve the desired oxidation or reduction.
Cyclization Reactions: Cyclization can be facilitated by acids or bases, depending on the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, amines, oxides, and fused ring systems, each with distinct chemical and biological properties.
Scientific Research Applications
6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways such as the NF-kB inflammatory pathway, apoptosis, and ER stress response, contributing to its biological effects
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern and the presence of the iodophenyl group, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7IN2O2 |
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Molecular Weight |
314.08 g/mol |
IUPAC Name |
6-(4-iodophenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7IN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) |
InChI Key |
CCQHKLGREIKUIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)I |
Origin of Product |
United States |
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